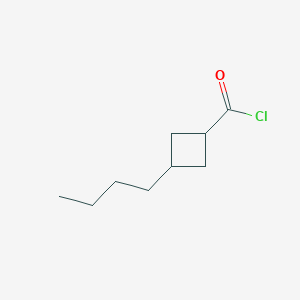
3-Butylcyclobutane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylcyclobutane-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a carbonyl chloride derivative that is used in the synthesis of various compounds. This chemical has a variety of applications in the field of organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-Butylcyclobutane-1-carbonyl chloride is not well understood. However, it is known to react with various nucleophiles such as amines and alcohols to form stable carbamate and ester derivatives. These derivatives have a variety of applications in organic synthesis and drug discovery.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Butylcyclobutane-1-carbonyl chloride. However, it is known to be a potent carbonylating agent that can modify various nucleophilic biomolecules. This may have implications for the biological activity of these molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Butylcyclobutane-1-carbonyl chloride in lab experiments is its high reactivity and selectivity. It can be used to selectively modify specific functional groups in complex molecules. However, the high reactivity of this compound also makes it challenging to handle and requires careful handling.
Zukünftige Richtungen
There are several future directions for the use of 3-Butylcyclobutane-1-carbonyl chloride in scientific research. One potential application is in the synthesis of complex natural products and pharmaceuticals. It can also be used to modify specific functional groups in biomolecules for the development of new drugs. Additionally, the development of new synthetic methodologies using 3-Butylcyclobutane-1-carbonyl chloride may lead to the discovery of novel compounds with potential biological activity.
Synthesemethoden
The synthesis of 3-Butylcyclobutane-1-carbonyl chloride can be achieved by reacting 3-butylcyclobutanol with thionyl chloride. This reaction leads to the formation of 3-Butylcyclobutane-1-carbonyl chloride along with hydrogen chloride gas as a by-product. The reaction is highly exothermic and requires careful handling.
Wissenschaftliche Forschungsanwendungen
3-Butylcyclobutane-1-carbonyl chloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds such as amino acids, peptides, and other complex molecules. It is also used in the preparation of functionalized cyclobutane derivatives that have potential applications in drug discovery.
Eigenschaften
CAS-Nummer |
122641-04-7 |
|---|---|
Produktname |
3-Butylcyclobutane-1-carbonyl chloride |
Molekularformel |
C9H15ClO |
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
3-butylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-7-5-8(6-7)9(10)11/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
AWONPYYXRLBSEF-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)Cl |
Kanonische SMILES |
CCCCC1CC(C1)C(=O)Cl |
Synonyme |
Cyclobutanecarbonyl chloride, 3-butyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



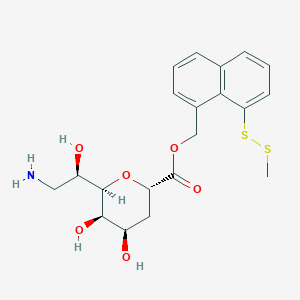
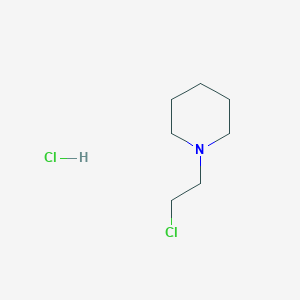
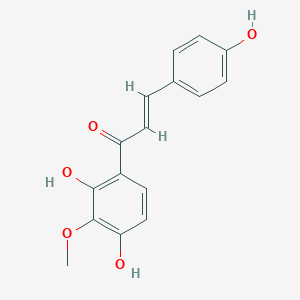
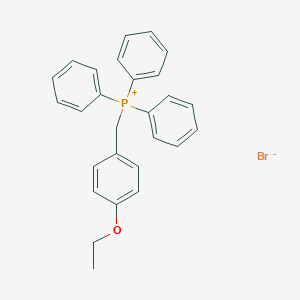
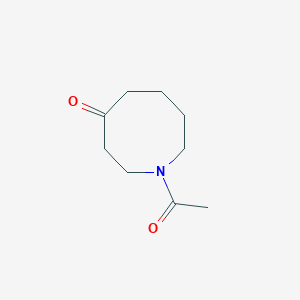
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)
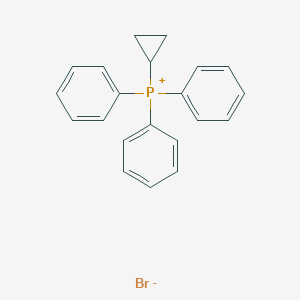

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
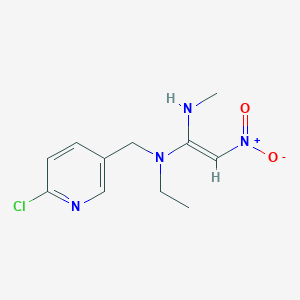
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)
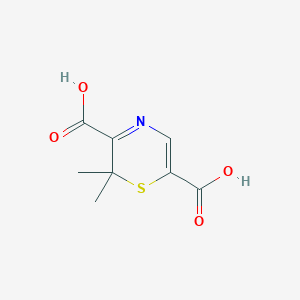

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)